molecular formula C8H9N3O5 B1183048 4-Ethoxy-2,3-dinitroaniline

4-Ethoxy-2,3-dinitroaniline

Cat. No.: B1183048
M. Wt: 227.176
InChI Key: GFTUVGJUSLOULH-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dinitroaniline (C₈H₉N₃O₅) is a nitro-substituted aniline derivative featuring an ethoxy group (-OCH₂CH₃) at the para position and nitro (-NO₂) groups at the ortho (C2) and meta (C3) positions on the aromatic ring. This compound belongs to a class of aromatic amines with applications in synthetic chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C8H9N3O5

Molecular Weight

227.176

IUPAC Name

4-ethoxy-2,3-dinitroaniline

InChI

InChI=1S/C8H9N3O5/c1-2-16-6-4-3-5(9)7(10(12)13)8(6)11(14)15/h3-4H,2,9H2,1H3

InChI Key

GFTUVGJUSLOULH-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

4-Nitroaniline (C₆H₆N₂O₂)
  • Structure : Single nitro group at the para position.
  • Molecular Weight : 138.12 g/mol .
  • Applications : Widely used as a standard in environmental analysis due to its stability and well-characterized UV-Vis absorption .
  • Key Differences : Lacking the ethoxy and second nitro group, 4-nitroaniline exhibits lower molecular complexity and reactivity compared to 4-Ethoxy-2,3-dinitroaniline.
3,4-Dinitrodimethylaniline (C₈H₇N₃O₄)
  • Structure : Nitro groups at C3 and C4, with a methyl group on the amine.
  • Synthesis: Prepared via nitration of dimethylaniline derivatives using HNO₃, with regioselectivity influenced by reaction temperature .
  • Reactivity : The presence of electron-withdrawing nitro groups reduces basicity, similar to 4-Ethoxy-2,3-dinitroaniline. However, the methyl group on the amine may sterically hinder nucleophilic reactions .
4-Ethoxy-2,6-difluoroaniline (C₈H₉F₂NO)
  • Structure : Ethoxy group at C4 and fluorine atoms at C2 and C4.
  • Molecular Weight : 173.16 g/mol .
  • Properties : Fluorine atoms enhance lipophilicity and thermal stability compared to nitro-substituted analogs. The ethoxy group contributes to solubility in polar organic solvents .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Ethoxy-2,3-dinitroaniline C₈H₉N₃O₅ 227.18 (calculated) -OCH₂CH₃ (C4), -NO₂ (C2, C3) High density, low solubility in water
4-Nitroaniline C₆H₆N₂O₂ 138.12 -NO₂ (C4) UV-active, crystalline solid
4-Ethoxy-2,6-difluoroaniline C₈H₉F₂NO 173.16 -OCH₂CH₃ (C4), -F (C2, C6) Lipophilic, thermally stable
3,4-Dinitrodimethylaniline C₈H₇N₃O₄ 209.16 -NO₂ (C3, C4), -CH₃ (amine) Low basicity, steric hindrance

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